molecular formula C7H6BrClO2S B14568748 1-(Bromomethanesulfonyl)-4-chlorobenzene CAS No. 61496-36-4

1-(Bromomethanesulfonyl)-4-chlorobenzene

Cat. No.: B14568748
CAS No.: 61496-36-4
M. Wt: 269.54 g/mol
InChI Key: QGLFAECPGNLJOW-UHFFFAOYSA-N
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Description

1-(Bromomethanesulfonyl)-4-chlorobenzene is an organosulfur compound characterized by the presence of a bromomethanesulfonyl group attached to a benzene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Bromomethanesulfonyl)-4-chlorobenzene can be synthesized through the reaction of 4-chlorobenzenesulfonyl chloride with bromomethane in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the substitution of the sulfonyl chloride group by the bromomethanesulfonyl group .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethanesulfonyl)-4-chlorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Bromomethanesulfonyl)-4-chlorobenzene has diverse applications in scientific research:

    Organic Synthesis: It serves as a versatile intermediate for synthesizing various organic compounds, including heterocycles and pharmaceuticals.

    Pharmaceuticals: The compound is used in the synthesis of drug intermediates and active pharmaceutical ingredients.

    Biochemistry: It acts as a reagent for modifying biomolecules and studying enzyme mechanisms.

    Industrial Chemistry: It is employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Bromomethanesulfonyl)-4-chlorobenzene involves its reactivity as an electrophilic reagent. The bromomethanesulfonyl group is highly reactive towards nucleophiles, facilitating the formation of covalent bonds with electron-rich molecules. This reactivity is exploited in various chemical transformations, including nucleophilic substitution and elimination reactions. The compound’s ability to form stable intermediates and products makes it valuable in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(Bromomethanesulfonyl)-4-chlorobenzene is unique due to the presence of both bromomethanesulfonyl and chlorine substituents on the benzene ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable compound in various synthetic applications .

Properties

CAS No.

61496-36-4

Molecular Formula

C7H6BrClO2S

Molecular Weight

269.54 g/mol

IUPAC Name

1-(bromomethylsulfonyl)-4-chlorobenzene

InChI

InChI=1S/C7H6BrClO2S/c8-5-12(10,11)7-3-1-6(9)2-4-7/h1-4H,5H2

InChI Key

QGLFAECPGNLJOW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)CBr)Cl

Origin of Product

United States

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